molecular formula C9H12N2O2 B6244145 methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate CAS No. 2106668-57-7

methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate

Cat. No.: B6244145
CAS No.: 2106668-57-7
M. Wt: 180.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylate group is introduced through esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .

Scientific Research Applications

Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyclobutyl group and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-phenyl-1H-pyrazole-5-carboxylate
  • Methyl 1-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-cyclobutyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to other pyrazole derivatives .

Properties

CAS No.

2106668-57-7

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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